Methyl 3-bromo-4-fluoro-2-hydroxybenzoate

LogP Drug-likeness Lipophilicity

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate (CAS 1807144-85-9) is a polyhalogenated benzoate ester of the salicylate class, characterized by a unique 2-hydroxy-3-bromo-4-fluoro substitution pattern on the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the distinct reactivity profiles of bromine, fluorine, and the hydroxyl/methyl ester groups enable sequential, chemoselective transformations.

Molecular Formula C8H6BrFO3
Molecular Weight 249.03 g/mol
Cat. No. B12852923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-fluoro-2-hydroxybenzoate
Molecular FormulaC8H6BrFO3
Molecular Weight249.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)F)Br)O
InChIInChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,1H3
InChIKeyOPPZZPZHYUKTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate: A Strategic Halogenated Building Block for Precise SAR Exploration


Methyl 3-bromo-4-fluoro-2-hydroxybenzoate (CAS 1807144-85-9) is a polyhalogenated benzoate ester of the salicylate class, characterized by a unique 2-hydroxy-3-bromo-4-fluoro substitution pattern on the aromatic ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the distinct reactivity profiles of bromine, fluorine, and the hydroxyl/methyl ester groups enable sequential, chemoselective transformations . Its computational LogP of 2.0804 and TPSA of 46.53 suggest a balanced lipophilic-hydrophilic profile, situating it within a favorable range for small-molecule drug-like properties .

Reactivity
Orthogonal Br/F handles enable sequential chemoselective derivatization
Property Profile
Predicted LogP 2.08 balances lipophilicity within drug-like space
Scaffold Utility
Pre-functionalized core for rapid SAR library synthesis via cross-coupling

The Critical Interplay of Halogens: Why a Simple 2-Hydroxybenzoate Ester Cannot Replace Methyl 3-bromo-4-fluoro-2-hydroxybenzoate


Procurement decisions for specialized building blocks cannot rely on generic substitution. The value of Methyl 3-bromo-4-fluoro-2-hydroxybenzoate is anchored in its specific, non-interchangeable substitution pattern. The presence of Bromine at C-3 is not merely additive to the Fluorine at C-4; their combined electronic and steric effects dictate regioselectivity in subsequent reactions like nucleophilic aromatic substitution or cross-couplings. A simple 2-hydroxybenzoate or a mono-halogenated analog lacks the dual reactivity handles required for sequential derivatization, which is essential for constructing complex, functionalized molecules in a controlled manner [1]. This critical regiochemical distinction directly impacts synthetic yield and purity, as detailed in the evidence below.

!
Regiochemical mismatch
Mono-halogenated analogs lack orthogonal reactivity handles; sequential functionalization may not be achievable.
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Reactivity gap
Chlorine substitution at C-3 reduces oxidative addition rates in cross-coupling, potentially lowering yields compared to the brominated building block.
!
Absence of dual halogens
Simple 2-hydroxybenzoate ester cannot direct regiospecific C–C bond formation at the desired position.

Quantified Differentiation Data for Methyl 3-bromo-4-fluoro-2-hydroxybenzoate vs. Structural Analogs


Lipophilicity Profile Compared to Mono-Halogenated and Unsubstituted Analogs

The experimentally derived LogP for the target compound is a quantifiable property directly impacting membrane permeability and oral bioavailability. While direct head-to-head LogP data for all comparator compounds is lacking in the primary literature, computational predictions provide a consistent class-level inference. A comparison of cLogP values (a standard measure of lipophilicity) demonstrates the additive effect of the dual halogenation in methyl 3-bromo-4-fluoro-2-hydroxybenzoate compared to its less substituted analogs .

Lipophilicity Profile
Reported
cLogP 2.08
+0.3–0.9 log units vs. mono‑halogenated analogs
Predicts higher passive membrane permeability
Computed values; experimental validation recommended
LogP Drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA) as a Predictor of Bioavailability

The Target Compound’s TPSA of 46.53 Ų is a key differentiator from its non-esterified acid form, 3-bromo-4-fluoro-2-hydroxybenzoic acid. Esterification masks the acidic proton, reducing polarity and facilitating penetration across biological membranes. TPSA values below 140 Ų are generally predictive of good oral absorption .

Polar Surface Area
Class-level
46.53 Ų
~11 Ų lower than the free acid
Indicates improved oral absorption potential
Computed value; Veber’s rule context
TPSA Bioavailability Veber's Rule

Synthetic Utility: Orthogonal Halogen Reactivity for Regioselective Functionalization

The key differentiation of this building block is the orthogonal reactivity of its halogen substituents. The Fluorine at C-4 is a potent directing group for electrophilic aromatic substitution and can undergo specific nucleophilic substitution (SNAr) under controlled conditions. The Bromine at C-3 is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). An analog like methyl 3-chloro-4-fluoro-2-hydroxybenzoate would show lower reactivity in cross-coupling due to the stronger C-Cl bond [1], demonstrating the advantage of bromine for sequential derivatization strategies.

Cross-Coupling Reactivity
Class-level
C–Br vs C–Cl
Orders of magnitude higher oxidative addition
Enables efficient regioselective C‑3 functionalization
General reactivity trend; specific conditions apply
Chemoselectivity Cross-coupling Nucleophilic Aromatic Substitution

Optimal Procurement Scenarios for Methyl 3-bromo-4-fluoro-2-hydroxybenzoate in Drug Discovery


Scaffold for Building Targeted Chemical Libraries

Procure this compound as a core scaffold for generating focused libraries aimed at kinase or GPCR targets. The balanced LogP (2.08) ensures members of the library will likely reside within favorable drug-like property space for primary screening hits. The scaffold is pre-functionalized for rapid analog synthesis via cross-coupling to explore structure-activity relationships (SAR).

Precursor for Regioselective Synthesis of Ortho-Substituted Biaryls

Use this compound as a starting material when the synthetic route demands a regioselective Suzuki cross-coupling. The C-3 bromine is a more reactive handle than chlorine, ensuring coupling occurs at the desired position first, preserving the C-4 fluorine for subsequent orthogonal modifications. This avoids complex protecting group strategies and ambiguous reactivity. [1]

Investigating the Impact of Dual Halogenation on Lead Optimization

When optimizing a lead compound where a mono-halogenated phenyl ring shows sub-optimal potency or metabolic stability, this compound can be incorporated. It allows a direct, quantitative comparison of the synergic effect of introducing both bromine and fluorine relative to the mono-substituted or unsubstituted baseline compound in the same assay panel.

Application
Selection Property
Validation Focus
Targeted chemical library design for SAR exploration
Orthogonal Br/F reactivity handles
Predicted drug‑like property space (LogP, TPSA)
Regioselective biaryl synthesis
C‑3 bromine as selective cross‑coupling site
Coupling yield and regiochemical purity
Lead optimization: dual halogenation impact
Simultaneous bromine and fluorine substitution pattern
Comparative biological activity and metabolic stability
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